

# Cross-validation of Iptacopan's efficacy in different complement-mediated disease models

Author: BenchChem Technical Support Team. Date: December 2025



## Iptacopan's Efficacy Across Complement-Mediated Diseases: A Comparative Analysis

A deep dive into the clinical trial data of **Iptacopan** (Fabhalta®), a first-in-class oral Factor B inhibitor, reveals a consistent pattern of efficacy across multiple complement-mediated diseases. This guide provides a cross-validation of its performance against other complement inhibitors, supported by experimental data from key clinical trials, offering researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential.

**Iptacopan**'s targeted approach of inhibiting the alternative complement pathway (AP) has demonstrated significant clinical benefits in Paroxysmal Nocturnal Hemoglobinuria (PNH), C3 Glomerulopathy (C3G), and IgA Nephropathy (IgAN). By acting upstream of C5, it addresses both intravascular and extravascular hemolysis in PNH and modulates the key driver of disease in C3G and IgAN.[1]

# Comparative Efficacy of Iptacopan and Other Complement Inhibitors

The following tables summarize the quantitative data from pivotal clinical trials, offering a direct comparison of **Iptacopan**'s efficacy with other approved or investigational complement inhibitors.



### Paroxysmal Nocturnal Hemoglobinuria (PNH)

PNH is a rare blood disorder characterized by complement-mediated destruction of red blood cells.[2] **Iptacopan** has been evaluated in both treatment-naïve and anti-C5 experienced patients.

Table 1: Efficacy of Iptacopan in Treatment-Naïve PNH Patients (APPOINT-PNH Trial)[3]

| Endpoint (at 24 weeks)                                                                | Iptacopan (200 mg twice daily)  |
|---------------------------------------------------------------------------------------|---------------------------------|
| Proportion of patients with hemoglobin increase ≥2 g/dL without transfusions          | 97%                             |
| Proportion of patients with sustained hemoglobin levels ≥12 g/dL without transfusions | Not Reported in Topline Results |
| Transfusion avoidance rate                                                            | 100%                            |
| Mean LDH level reduction from baseline                                                | 83.55%                          |

Table 2: Efficacy of **Iptacopan** vs. Anti-C5 Therapy in PNH Patients with Residual Anemia (APPLY-PNH Trial)[4][5]

| Endpoint (at 24 weeks)                                                       | lptacopan (200 mg twice<br>daily) | Anti-C5 Therapy<br>(Eculizumab or<br>Ravulizumab) |
|------------------------------------------------------------------------------|-----------------------------------|---------------------------------------------------|
| Proportion of patients with hemoglobin increase ≥2 g/dL without transfusions | 82.3%                             | 0%                                                |
| Proportion of patients with hemoglobin level ≥12 g/dL without transfusions   | 67.7%                             | 0%                                                |
| Transfusion avoidance rate                                                   | 95.2%                             | 40%                                               |
| Mean change from baseline in FACIT-Fatigue score                             | +10.83                            | Not Reported                                      |



Table 3: Comparison with Other Complement Inhibitors in PNH

| Drug                      | Mechanism of Action    | Key Efficacy Highlights                                                 |
|---------------------------|------------------------|-------------------------------------------------------------------------|
| Eculizumab (Soliris®)     | C5 inhibitor[6]        | Reduces intravascular hemolysis and thrombosis.[7]                      |
| Pegcetacoplan (Empaveli®) | C3 inhibitor[9]        | Controls both intravascular and extravascular hemolysis. [10]           |
| Danicopan (Voydeya™)      | Factor D inhibitor[11] | Add-on therapy to C5 inhibitors to control extravascular hemolysis.[12] |
| Crovalimab                | C5 inhibitor[13]       | Subcutaneous administration with a longer dosing interval. [14]         |

## C3 Glomerulopathy (C3G)

C3G is a rare kidney disease driven by dysregulation of the alternative complement pathway. [15]

Table 4: Efficacy of Iptacopan in C3G Patients (APPEAR-C3G Trial)[16][17]



| Endpoint                                                           | lptacopan (200 mg twice<br>daily) + Supportive Care | Placebo + Supportive Care |
|--------------------------------------------------------------------|-----------------------------------------------------|---------------------------|
| Primary Endpoint (at 6 months)                                     |                                                     |                           |
| Mean reduction in 24-hour Urine Protein to Creatinine Ratio (UPCR) | 35.1%                                               | -                         |
| Sustained Efficacy (at 12 months)                                  |                                                     |                           |
| Sustained reduction in UPCR                                        | Clinically meaningful and sustained                 | -                         |

#### **IgA Nephropathy (IgAN)**

IgAN is a common form of glomerulonephritis where complement activation plays a key pathogenic role.[18]

Table 5: Efficacy of Iptacopan in IgAN Patients (APPLAUSE-IgAN Trial)[19]

| Endpoint (at 9 months)                                             | Iptacopan (200 mg twice<br>daily) + Supportive Care | Placebo + Supportive Care |
|--------------------------------------------------------------------|-----------------------------------------------------|---------------------------|
| Primary Endpoint                                                   |                                                     |                           |
| Mean reduction in 24-hour Urine Protein to Creatinine Ratio (UPCR) | 38.3% (p<0.0001)                                    | -                         |

## **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are summarized below.

### APPLY-PNH (NCT04558918)[11][20]

• Study Design: A Phase III, randomized, multicenter, active-comparator controlled, open-label trial.[11]



- Participants: Adult PNH patients with residual anemia (hemoglobin <10 g/dL) despite stable treatment with an anti-C5 antibody (eculizumab or ravulizumab) for at least 6 months.[11]
- Intervention: Patients were randomized (8:5 ratio) to switch to oral **Iptacopan** (200 mg twice daily) or continue their anti-C5 therapy for 24 weeks.[18]
- Primary Endpoints:
  - Proportion of patients achieving a hemoglobin increase of ≥2 g/dL from baseline without red blood cell (RBC) transfusions.[20]
  - Proportion of patients achieving a hemoglobin level of ≥12 g/dL without RBC transfusions.
     [20]

#### APPOINT-PNH (NCT04820530)[13][22]

- Study Design: A Phase III, multinational, multicenter, open-label, single-arm study.[3]
- Participants: Adult PNH patients who were naïve to complement inhibitor therapy.[3]
- Intervention: Oral **Iptacopan** (200 mg twice daily) for 24 weeks.[3]
- Primary Endpoint: Proportion of participants achieving an increase in hemoglobin levels from baseline of ≥2 g/dL in the absence of RBC transfusions.[3]

#### APPEAR-C3G (NCT04817618)[23][24]

- Study Design: A Phase III, multicenter, randomized, double-blind, parallel group, placebocontrolled study.[17]
- Participants: Adult and adolescent patients with biopsy-confirmed C3G.[21]
- Intervention: Patients were randomized 1:1 to receive either **Iptacopan** (200 mg twice daily) or placebo for 6 months, on top of supportive care. This was followed by a 6-month open-label period where all patients received **Iptacopan**.[16]
- Primary Endpoint: Reduction in proteinuria as measured by the 24-hour UPCR at 6 months.
   [15]



#### APPLAUSE-IgAN (NCT04578834)[6][25]

- Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[19]
- Participants: Adult patients with primary IgAN.[19]
- Intervention: Patients were randomized 1:1 to receive Iptacopan (200 mg twice daily) or placebo, in addition to supportive care, for up to 24 months.[22]
- Primary Endpoint (Interim Analysis): Proteinuria reduction at 9 months, measured by UPCR.
   [19]
- Primary Endpoint (Final Analysis): Annualized total estimated glomerular filtration rate (eGFR) slope over 24 months.[19]

## Visualizing the Science Behind Iptacopan

The following diagrams illustrate the complement signaling pathway, a typical experimental workflow for an **Iptacopan** clinical trial, and the logical relationship of its mechanism of action.





Click to download full resolution via product page

Caption: The Complement Cascade and **Iptacopan**'s Point of Intervention.





Click to download full resolution via product page

Caption: Generalized Workflow of an Iptacopan Phase III Clinical Trial.





Click to download full resolution via product page

Caption: Logical Flow of **Iptacopan**'s Mechanism to Clinical Benefit.

#### Conclusion

The cross-validation of **Iptacopan**'s efficacy across different complement-mediated diseases underscores the significance of targeting the alternative pathway. The consistent positive outcomes in PNH, C3G, and IgAN, as demonstrated in robust Phase III clinical trials, position **Iptacopan** as a pivotal therapeutic advancement. Its oral administration offers a significant advantage in terms of patient convenience.[23] The data presented in this guide provides a solid foundation for researchers and clinicians to evaluate the potential of **Iptacopan** in their respective fields of interest. Further long-term studies will continue to delineate its full therapeutic profile and place in the evolving landscape of complement-directed therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. forpatients.roche.com [forpatients.roche.com]
- 2. ashpublications.org [ashpublications.org]
- 3. novartis.com [novartis.com]
- 4. Iptacopan monotherapy in patients with paroxysmal nocturnal hemoglobinuria: a 2-cohort open-label proof-of-concept study PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]



- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ccjm.org [ccjm.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. igan.org [igan.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Phase 3 randomized COMMODORE 1 trial: Crovalimab versus eculizumab in complement inhibitor-experienced patients with paroxysmal nocturnal hemoglobinuria -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alternative Complement Pathway Inhibition With Iptacopan for the Treatment of C3 Glomerulopathy-Study Design of the APPEAR-C3G Trial PMC [pmc.ncbi.nlm.nih.gov]
- 16. novartis.com [novartis.com]
- 17. novartis.com [novartis.com]
- 18. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 19. novartis.com [novartis.com]
- 20. practicingclinicians.com [practicingclinicians.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. hra.nhs.uk [hra.nhs.uk]
- 23. ashpublications.org [ashpublications.org]
- To cite this document: BenchChem. [Cross-validation of Iptacopan's efficacy in different complement-mediated disease models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608621#cross-validation-of-iptacopan-s-efficacy-in-different-complement-mediated-disease-models]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com